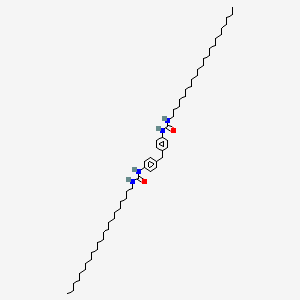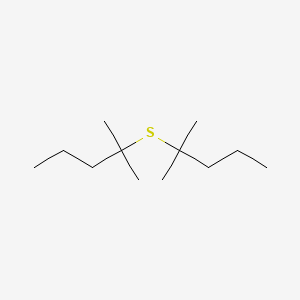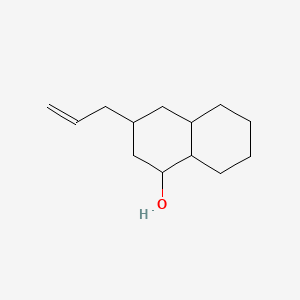
3-Allyldecahydro-1-naphthol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Allyldecahydro-1-naphthol: is a chemical compound with the molecular formula C13H22O . It is a derivative of naphthol, characterized by the presence of an allyl group attached to a decahydro-1-naphthol structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Allyldecahydro-1-naphthol typically involves the hydrogenation of naphthalene derivatives followed by allylation. One common method includes the catalytic hydrogenation of 1-naphthol to produce decahydro-1-naphthol, which is then subjected to allylation using allyl bromide in the presence of a base such as potassium carbonate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, using industrial-grade catalysts and reaction conditions to ensure efficient production .
Análisis De Reacciones Químicas
Types of Reactions: 3-Allyldecahydro-1-naphthol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The allyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Allyl bromide and potassium carbonate are typical reagents for allylation reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of more saturated hydrocarbons.
Substitution: Formation of various allylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 3-Allyldecahydro-1-naphthol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms .
Biology: In biological research, this compound can be used to study the effects of naphthol derivatives on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules .
Medicine: The compound’s structure may be modified to enhance its biological activity and therapeutic potential .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications .
Mecanismo De Acción
The mechanism of action of 3-Allyldecahydro-1-naphthol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Decahydro-1-naphthol: Lacks the allyl group, resulting in different chemical properties.
3-Allylnaphthol: Contains an allyl group but lacks the decahydro structure.
1-Naphthol: A simpler naphthol derivative without the decahydro or allyl modifications.
Uniqueness: 3-Allyldecahydro-1-naphthol is unique due to the combination of the decahydro structure and the allyl group. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications .
Propiedades
Número CAS |
94277-28-8 |
|---|---|
Fórmula molecular |
C13H22O |
Peso molecular |
194.31 g/mol |
Nombre IUPAC |
3-prop-2-enyl-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-1-ol |
InChI |
InChI=1S/C13H22O/c1-2-5-10-8-11-6-3-4-7-12(11)13(14)9-10/h2,10-14H,1,3-9H2 |
Clave InChI |
IGCAFXSCRZBGGT-UHFFFAOYSA-N |
SMILES canónico |
C=CCC1CC2CCCCC2C(C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



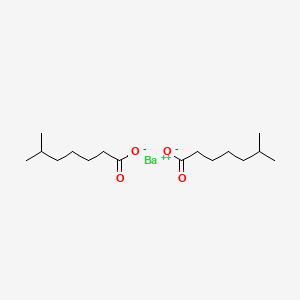


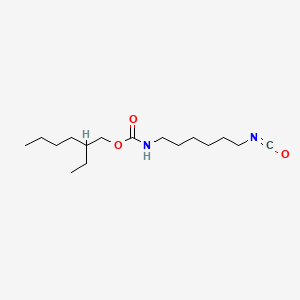
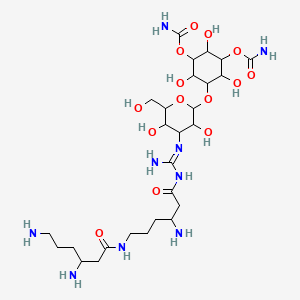

![4-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzene-1,2-diol;hydrochloride](/img/structure/B12646430.png)
